molecular formula C9H7F4NO2 B13669153 Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate

Cat. No.: B13669153
M. Wt: 237.15 g/mol
InChI Key: YELNQNLCIGXSHW-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate is a fluorinated organic compound with the molecular formula C9H7F4NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-fluoro-2-(trifluoromethyl)nicotinic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Ethyl 2-(trifluoromethyl)nicotinate

Uniqueness

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

ethyl 5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3

InChI Key

YELNQNLCIGXSHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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